Methyl 3,5-dimethylfuran-2-carboxylate
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Overview
Description
Methyl 3,5-dimethylfuran-2-carboxylate is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a methyl ester group at the 2-position and two methyl groups at the 3 and 5 positions of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reaction of furan derivatives. For instance, the reaction of furan with furfural and 2-acetylfuran in the presence of a copper catalyst can yield methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize readily available starting materials and efficient catalysts to ensure high yields and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furan ring and the ester functional group.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ester group or the furan ring. Common reagents for these reactions include alkyl halides, amines, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in a variety of functionalized furan derivatives .
Scientific Research Applications
Methyl 3,5-dimethylfuran-2-carboxylate has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: This compound is utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3,5-dimethylfuran-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with nucleic acids. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Methyl 3,5-dimethylfuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl furan-2-carboxylate: Lacks the additional methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, which can lead to distinct reactivity and applications.
2,5-Dimethylfuran-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 3,5-dimethylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-6(2)11-7(5)8(9)10-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORLFWWNPBPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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